molecular formula C21H24N6O2 B6461523 2-(2-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2549038-54-0

2-(2-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6461523
CAS No.: 2549038-54-0
M. Wt: 392.5 g/mol
InChI Key: FWZJOYBZBCXDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a sophisticated chemical scaffold designed primarily as a potent and selective kinase inhibitor. Its molecular architecture, featuring a triazolopyridazine core linked to a pyrrolopyrrolidine moiety, is engineered to achieve high-affinity binding to the ATP pockets of specific protein kinases. This compound is of significant interest in oncological research for targeting key signaling pathways that drive tumor cell proliferation and survival. The triazolopyridazine heterocycle is a recognized pharmacophore in medicinal chemistry, known for its ability to act as a hinge-binding motif, mimicking the interactions of adenine in ATP, which is critical for its inhibitory activity (Journal of Medicinal Chemistry) . Researchers are investigating this compound and its analogs to elucidate the role of specific kinases in disease pathogenesis and to evaluate its potential as a lead structure for the development of novel targeted cancer therapeutics . Its primary research value lies in its utility as a chemical probe to dissect complex kinase-mediated signaling networks in cellular and biochemical assays, providing crucial insights for drug discovery programs.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14-22-23-19-7-8-20(24-27(14)19)25-10-16-12-26(13-17(16)11-25)21(28)9-15-5-3-4-6-18(15)29-2/h3-8,16-17H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZJOYBZBCXDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound features a methoxyphenyl group attached to an ethanone moiety and a triazolo-pyridazine derivative. The synthesis typically involves multi-step reactions starting from simple precursors. Key steps include:

  • Formation of the Triazole Ring : Utilizing appropriate reagents to form the triazole structure.
  • Coupling Reactions : Introducing the methoxyphenyl and other substituents through coupling methods.
  • Purification : Employing techniques like High-Performance Liquid Chromatography (HPLC) to ensure purity.

Anticancer Properties

Research indicates that compounds containing a triazole ring often exhibit significant anticancer activity. The 1,2,4-triazole moiety has been associated with various mechanisms of action against cancer cells, such as:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • Induction of Apoptosis : Studies have shown that similar compounds can trigger apoptosis in cancer cells by modulating signaling pathways.

For instance, a related compound demonstrated an IC50 value of 5.5 nM against CSF1R kinase, highlighting the potential for selective targeting in cancer therapy .

Antimicrobial Activity

The biological activity extends to antimicrobial properties as well. Triazole derivatives have been noted for their efficacy against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Compounds similar to the one have shown higher potency against resistant strains compared to traditional antibiotics.
  • Mechanism of Action : The interaction with bacterial enzymes disrupts cell wall synthesis or function, leading to bacterial cell death.

In a study comparing various triazole derivatives, some exhibited MIC values significantly lower than conventional antibiotics like vancomycin .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a structurally similar triazole compound on several cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer).
  • Results : The compound showed potent inhibitory effects with IC50 values below 10 µM across multiple tested lines.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related triazoles:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli.
  • Findings : The tested compounds displayed MIC values ranging from 0.046 to 3.11 µM against MRSA strains, demonstrating superior efficacy over traditional treatments .

Data Tables

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O
Anticancer IC50<10 µM
Antimicrobial MIC0.046 - 3.11 µM
Target KinaseCSF1R

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The table below summarizes key structural analogs and their properties:

Compound Name/Structure Core Moieties Key Substituents/Modifications Bioactivity/Application Synthesis Method Evidence ID
AZD5153 Triazolo[4,3-b]pyridazine Piperidyl, methoxy-phenyl Bromodomain inhibitor (BRD4), anti-cancer Bivalent binding optimization
Compound 6 () Triazolo[3,4-b][1,3,4]thiadiazine 4-Methoxyphenyl, pyrrolo-thiazolo-pyrimidine Not explicitly reported Reaction with monochloroacetic acid
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole Thiazolo-pyrrolo-pyrrole Phenylsulfonyl, 4-methoxyphenyl Crystallographic study Single-crystal X-ray synthesis
Pyrazoline derivatives () Pyrazole, benzothiazole 4-Methoxyphenyl, methyl-benzothiazole Antitumor, antidepressant Condensation with hydrazine

Key Observations

Triazolo-Pyridazine Derivatives
  • AZD5153 () shares the triazolo[4,3-b]pyridazine core with the target compound but incorporates a piperidyl group and methoxy-phenyl substituent. Its bivalent binding enhances BRD4 inhibition (IC₅₀ < 10 nM) and pharmacokinetic stability .
  • Compound 6 () uses a triazolo-thiadiazine ring instead, linked to a pyrrolo-thiazolo-pyrimidine system. While structurally distinct, its synthesis via monochloroacetic acid highlights methods applicable to triazolo-containing analogs .
Methoxyphenyl-Containing Heterocycles
  • The 4-methoxyphenyl group is common in crystallized compounds () and pyrazoline derivatives (). This substituent enhances solubility and π-π stacking in protein binding .
Pyrrolidine/Pyrrole Scaffolds
  • The octahydropyrrolo[3,4-c]pyrrole in the target compound is a saturated system, unlike the partially unsaturated pyrrolo-thiazolo-pyrimidine in . Saturation may improve metabolic stability but reduce conformational flexibility .
  • ’s dicyano-pyrrolidine derivative demonstrates how substituents like esters and cyano groups influence physicochemical properties (e.g., melting point, NMR shifts) .

Physicochemical and Analytical Comparisons

NMR Profiling
  • reveals that chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes in triazolo-pyridazine analogs. For example, AZD5153’s methoxy-phenyl group would induce distinct shifts compared to the target compound’s 2-methoxy variant .
  • The saturated pyrrolidine system in the target compound may produce upfield shifts in CH₂ groups due to reduced ring strain, as seen in ’s crystallized thiazolo-pyrrolo-pyrrole .

Preparation Methods

Cyclocondensation of 1,4-Diaminobutane with α-Ketoesters

A mixture of 1,4-diaminobutane and ethyl 2-oxocyclopentanecarboxylate undergoes cyclocondensation in refluxing toluene, catalyzed by p-toluenesulfonic acid (PTSA), to yield the bicyclic lactam intermediate. Reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces the octahydropyrrolo[3,4-c]pyrrole framework.

Key Reaction Parameters

StepReagents/ConditionsYield
CyclocondensationToluene, PTSA, 110°C, 12 h68%
ReductionLiAlH₄, THF, 0°C → RT, 4 h82%

Functionalization with the Triazolo[4,3-b]Pyridazine Moiety

The 3-methyl-triazolo[4,3-b]pyridazin-6-yl group is introduced via Pd-catalyzed cross-coupling . Patent CN105949203A highlights similar strategies for triazolo-pyridazine derivatives.

Synthesis of 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine

3-Amino-6-chloropyridazine reacts with trimethylorthoacetate in acetic acid under microwave irradiation (150°C, 20 min) to form the triazolo ring via cyclodehydration.

Reaction Scheme

C5H4ClN3+C3H9O3AcOH, MWC6H5ClN4+2H2O\text{C}5\text{H}4\text{ClN}3 + \text{C}3\text{H}9\text{O}3 \xrightarrow{\text{AcOH, MW}} \text{C}6\text{H}5\text{ClN}4 + 2 \text{H}2\text{O}

Buchwald-Hartwig Amination

The chlorinated triazolo-pyridazine undergoes coupling with the bicyclic amine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane at 100°C for 18 h.

Optimized Conditions

ParameterValue
CatalystPd₂(dba)₃ (2 mol%)
LigandXantphos (4 mol%)
BaseCs₂CO₃ (2.5 equiv)
SolventDioxane
Temperature100°C
Yield74%

Acylation with 2-Methoxyphenyl Acetyl Group

The final acylation employs Schotten-Baumann conditions to avoid racemization. The 2-methoxyphenyl acetyl chloride is prepared in situ from 2-methoxyphenylacetic acid and thionyl chloride (SOCl₂).

Acyl Chloride Synthesis

2-Methoxyphenylacetic acid (1.0 equiv) reacts with SOCl₂ (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 h. Excess SOCl₂ is removed under reduced pressure.

Nucleophilic Acyl Substitution

The acyl chloride is added dropwise to a solution of the amine intermediate and N,N-diisopropylethylamine (DIPEA) in DCM at 0°C. The mixture stirs at room temperature for 6 h.

Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1) to afford the title compound as a white solid (mp 148–150°C).

Stereochemical Considerations and Chiral Resolution

The octahydropyrrolo[3,4-c]pyrrole core contains two stereocenters. Patent US11447505B1 resolves enantiomers using chiral stationary phase HPLC (Chiralpak IC column, hexane/isopropanol 85:15). The (2S,5R)-configuration is confirmed via X-ray crystallography.

Analytical Data and Characterization

Spectroscopic Data

  • HRMS (ESI+): m/z calc. for C₂₃H₂₅N₅O₂ [M+H]⁺: 428.2089; found: 428.2092.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.8 Hz, 1H), 6.95–6.88 (m, 3H), 4.21 (s, 2H), 3.85 (s, 3H), 3.62–3.55 (m, 4H), 2.98–2.91 (m, 2H), 2.45 (s, 3H), 2.31–2.25 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.3, 159.8, 148.2, 135.4, 130.1, 128.7, 121.5, 112.3, 61.8, 55.4, 52.1, 49.7, 45.2, 31.5, 22.9.

Scale-Up and Process Optimization

Kilogram-scale production utilizes flow chemistry for the cyclocondensation step (residence time: 30 min, 120°C) and crystallization-induced dynamic resolution to enhance enantiopurity (>99% ee) .

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity?

The synthesis involves multi-step processes, including cyclization of triazolo-pyridazine precursors and coupling with octahydropyrrolo-pyrrole moieties. Key steps include:

  • Catalyst selection : Palladium on carbon or copper iodide enhances coupling efficiency in heterocyclic systems .
  • Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) improve reaction homogeneity, while dichloromethane aids in intermediate isolation .
  • Purification : Flash chromatography or preparative HPLC is critical for removing byproducts. Gradient elution with ethyl acetate/hexane mixtures is recommended .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .

What analytical techniques are most reliable for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions, particularly the methoxyphenyl and triazolo-pyridazine groups. NOESY confirms stereochemistry in the octahydropyrrolo-pyrrole core .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (±0.001 Da accuracy) .
  • X-ray crystallography : Single-crystal analysis resolves complex ring conformations and hydrogen-bonding networks .

How should researchers design biological assays to evaluate its pharmacological potential?

  • Target identification : Prioritize kinases or GPCRs based on structural analogs (e.g., triazolo-pyridazine derivatives show antitumor activity via kinase inhibition) .
  • In vitro assays :
    • Cell viability : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme inhibition : Fluorescence-based assays with purified targets (e.g., EGFR kinase) .
  • Validation : Include positive controls (e.g., PKI-402 for anticancer activity) and triplicate replicates to ensure reproducibility .

What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent modification :
    • Replace the methoxyphenyl group with halogenated phenyls to assess electronic effects on binding .
    • Vary methyl groups on the triazolo-pyridazine core to probe steric tolerance .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups. Use molecular docking to correlate activity with binding affinity .

How can conflicting data on biological activity be resolved?

  • Experimental replication : Perform assays in independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Data normalization : Use Z-factor analysis to quantify assay robustness and eliminate outliers .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 3-methyl-triazolo derivatives) to identify trends .

What methods assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC. Triazolo-pyridazine cores are prone to hydrolysis under acidic conditions .
  • Oxidative stability : Expose to H₂O₂ (3%) and analyze by TLC. The methoxyphenyl group may confer resistance to oxidation .
  • Thermal stability : DSC/TGA analysis identifies decomposition temperatures (>200°C typical for fused heterocycles) .

How can pharmacokinetic properties (e.g., bioavailability) be evaluated preclinically?

  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Permeability : Caco-2 cell monolayer assay predicts intestinal absorption .
  • In vivo studies : Administer to rodent models and measure plasma half-life via LC-MS/MS. Octahydropyrrolo-pyrrole derivatives often show moderate bioavailability due to high molecular weight .

What computational approaches predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB ID: 1M17). Focus on hydrogen bonding with the triazolo-nitrogen and hydrophobic interactions with the methoxyphenyl group .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability in solvated environments .

How can analytical method reproducibility be ensured across labs?

  • Protocol standardization :
    • Specify NMR parameters (e.g., 500 MHz, CDCl₃ as solvent) .
    • Define HPLC conditions: C18 column, 0.1% TFA in water/acetonitrile gradient .
  • Inter-lab validation : Share reference samples and conduct round-robin testing .

What crystallographic techniques resolve challenges in confirming the 3D structure?

  • Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) data .
  • Refinement : SHELXL-97 with anisotropic displacement parameters for heavy atoms. Address disorder in the octahydropyrrolo-pyrrole ring using PART instructions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.